molecular formula C14H9NO3 B2529695 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one CAS No. 383388-62-3

3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one

Cat. No. B2529695
CAS RN: 383388-62-3
M. Wt: 239.23
InChI Key: ZTEMFWFOZWIPEE-VIZOYTHASA-N
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Description

The compound "3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one" is a derivative of the chromen-4-one family, which is characterized by a benzopyranone structure and is of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry. The related compounds synthesized and studied in the provided papers include various 2H-chromen-2-one derivatives with substitutions that influence their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of chromen-2-one derivatives is often achieved through condensation reactions. For instance, the synthesis of 3-(1-((benzoyloxy)imino)ethyl)-2H-chromen-2-ones was accomplished using various analytical techniques, and the compounds were characterized experimentally . Another study reported the synthesis of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one using a visible light-induced protocol . Additionally, a solvent-free, uncatalyzed one-pot synthesis of 3,3′-(benzylene)bis(4-hydroxy-2H-chromen-2-one) derivatives under thermal conditions was described, highlighting an environmentally friendly approach .

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied using X-ray crystallography and computational methods. For example, the crystallographic structure of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one was solved and refined, revealing an elaborate system of hydrogen bonds and non-covalent interactions that stabilize the crystal structure . Theoretical studies, including density functional theory (DFT) calculations, have been performed to analyze the molecular structure, Mulliken charges, and frontier molecular orbitals .

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives is influenced by their functional groups and molecular structure. The studies provided do not detail specific chemical reactions involving "this compound," but they do discuss the reactivity of similar compounds. For instance, the formation of an ionic associate in a three-component reaction involving 4-hydroxy-2H-chromen-2-one was investigated, demonstrating the potential for complex reaction pathways and the formation of diverse products .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are closely related to their molecular structure. The papers describe various properties such as vibrational frequencies, chemical shifts, hyperpolarizability, and related properties calculated computationally . The fluorescence and metal interaction properties of a benzo[c]chromen-6-one derivative were also investigated, showing fluorescence enhancement in the presence of metals, which suggests potential applications as fluorescent probes . Additionally, the intermolecular hydrogen bonding patterns contribute to the stability and solubility of these compounds .

Scientific Research Applications

Green Synthesis and Therapeutic Targets

Kumar et al. (2015) developed a green, catalyst-free, and solvent-free synthesis method for benzo[f]furo[3,2-c]chromen-4-(5H)-ones, highlighting the environmental and efficiency benefits of such approaches. The synthesized compounds were virtually screened against therapeutic targets, showing promising interactions, which implies potential applications in drug discovery and development Kumar, Kaur, Gupta, & Sharma, 2015.

Antioxidant Activities

Abd-Almonuim, Mohammed, and Al-khalifa (2020) focused on the synthesis and characterization of a derivative of 3-(4-hydroxy-4H-benzo [4, 5] thiazolo [3, 2-a] pyrimidin-4-yl)-2H-chromen-2-one, demonstrating its high antioxidant activities. This suggests potential uses in combating oxidative stress-related diseases Abd-Almonuim, Mohammed, & Al-khalifa, 2020.

Fluorescence and Metal Interaction Studies

Gülcan et al. (2022) investigated the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives, indicating their usefulness as fluorescent probes in analytical, environmental, and medicinal chemistry Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2022.

Antibacterial Activities

Velpula, Banothu, Gali, Sargam, and Bavantula (2015) synthesized a series of benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones and evaluated their antibacterial activities, showcasing the potential of such compounds in the development of new antibacterial agents Velpula, Banothu, Gali, Sargam, & Bavantula, 2015.

Catalytic Synthesis and Medicinal Relevance

Kiyani and Tazari (2017) utilized sodium malonate as a catalyst for synthesizing medicinally relevant dihydropyrano[3,2-c]chromenes and amino-benzochromenes, highlighting the synthesis of biologically active compounds through efficient methods Kiyani & Tazari, 2017.

Antitumor Activities and SAR

Okasha et al. (2017) designed new benzo[h]chromene derivatives and evaluated their antitumor activities, providing insights into structure-activity relationships (SAR) that are crucial for the development of potent anticancer drugs Okasha, Alblewi, Afifi, Naqvi, Fouda, Al-Dies, & El-Agrody, 2017.

Mechanism of Action

While the specific mechanism of action for “3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one” is not mentioned in the search results, chromene derivatives are known to exhibit numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

Chromene derivatives have attracted considerable attention as an important structural motif for the discovery of new drug candidates . Therefore, there is a need for more effective and cost-effective methods to synthesize novel chromene analogs . This will be helpful to the scientific community for designing and developing potent leads of chromene analogs for their promising biological activities .

properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-10(7-15-17)8-18-14-11-4-2-1-3-9(11)5-6-12(13)14/h1-8,17H/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEMFWFOZWIPEE-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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